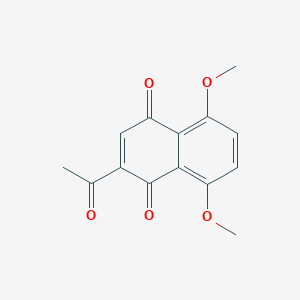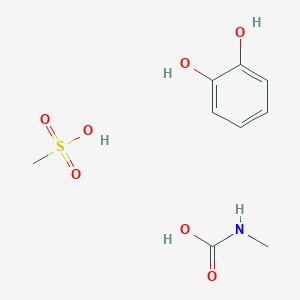
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of benzene-1,2-diol, which can be synthesized through the hydroxylation of benzene using hydrogen peroxide in the presence of a catalyst . Methanesulfonic acid can be prepared by the sulfonation of methane with sulfur trioxide . Methylcarbamic acid is synthesized through the reaction of methylamine with carbon dioxide .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbamic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the carbamic acid group.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-diol (Catechol): Shares the benzene-1,2-diol moiety but lacks the methanesulfonic acid and methylcarbamic acid groups.
Methanesulfonic Acid: A strong acid used in various chemical reactions but does not contain the benzene-1,2-diol or methylcarbamic acid groups.
Methylcarbamic Acid: Contains the carbamic acid group but lacks the benzene-1,2-diol and methanesulfonic acid groups.
Uniqueness
This combination allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
64931-00-6 |
|---|---|
Formule moléculaire |
C9H15NO7S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid |
InChI |
InChI=1S/C6H6O2.C2H5NO2.CH4O3S/c7-5-3-1-2-4-6(5)8;1-3-2(4)5;1-5(2,3)4/h1-4,7-8H;3H,1H3,(H,4,5);1H3,(H,2,3,4) |
Clé InChI |
QCZHJLDXACKPBT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)

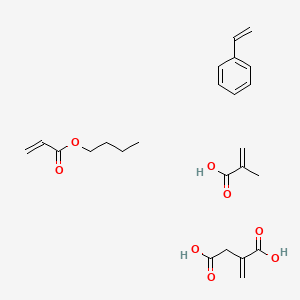
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
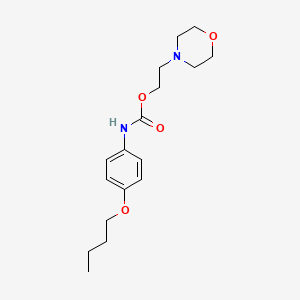
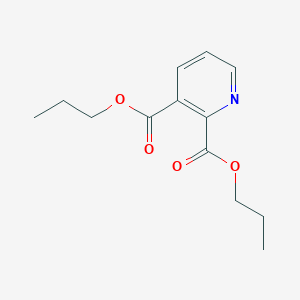
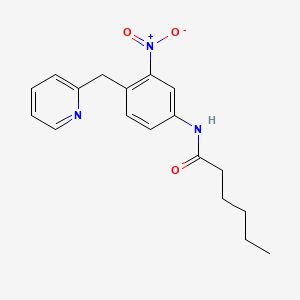
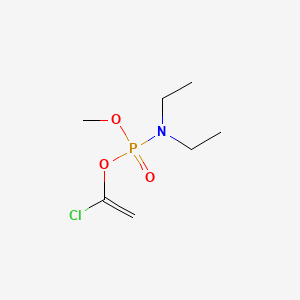
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
